

Broflanilide as a Group 30 insecticide

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Compound of Interest

Compound Name: *Broflanilide*

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An In-depth Technical Guide to **Broflanilide**: A Novel Group 30 Insecticide

Executive Summary

Broflanilide is a pioneering insecticide belonging to the meta-diamide chemical class, representing a significant advancement in pest control technology.[1] Discovered by Mitsui Chemicals Agro, Inc., and co-developed with BASF, it has been classified by the Insecticide Resistance Action Committee (IRAC) into its own novel mode of action category, Group 30.[2] [3] **Broflanilide** functions as a pro-insecticide that, upon metabolic activation within the target pest, acts as a potent allosteric modulator of the γ -aminobutyric acid (GABA)-gated chloride channel.[4][5][6] Its unique binding site and mechanism of action confer excellent efficacy against a broad spectrum of chewing pests, including those that have developed resistance to other insecticide classes.[1][7] This document provides a comprehensive technical overview of **broflanilide**, detailing its chemical properties, mechanism of action, quantitative efficacy, resistance management potential, and key experimental methodologies for its evaluation, intended for a scientific audience.

Chemical and Physical Properties

Broflanilide is a complex organohalogen compound. Its fundamental chemical and physical characteristics are summarized below.

Property	Value	Reference(s)
IUPAC Name	3-[benzoyl(methyl)amino]-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide	[2][8]
CAS Number	1207727-04-5	[2][6]
Molecular Formula	C ₂₅ H ₁₄ BrF ₁₁ N ₂ O ₂	[8]
Molar Mass	663.285 g·mol ⁻¹	[2][6]
Physical State	White, odorless crystalline powder	[9][10]
Solubility	Low aqueous solubility; slightly soluble in chloroform, DMSO, and methanol.	[6][9]

Mechanism of Action: IRAC Group 30

The insecticidal activity of **broflanilide** is distinguished by a novel mechanism of action, which led IRAC to create the new Group 30 classification, defined as GABA-gated chloride channel allosteric modulators.[2][5][10]

Pro-insecticide Activation

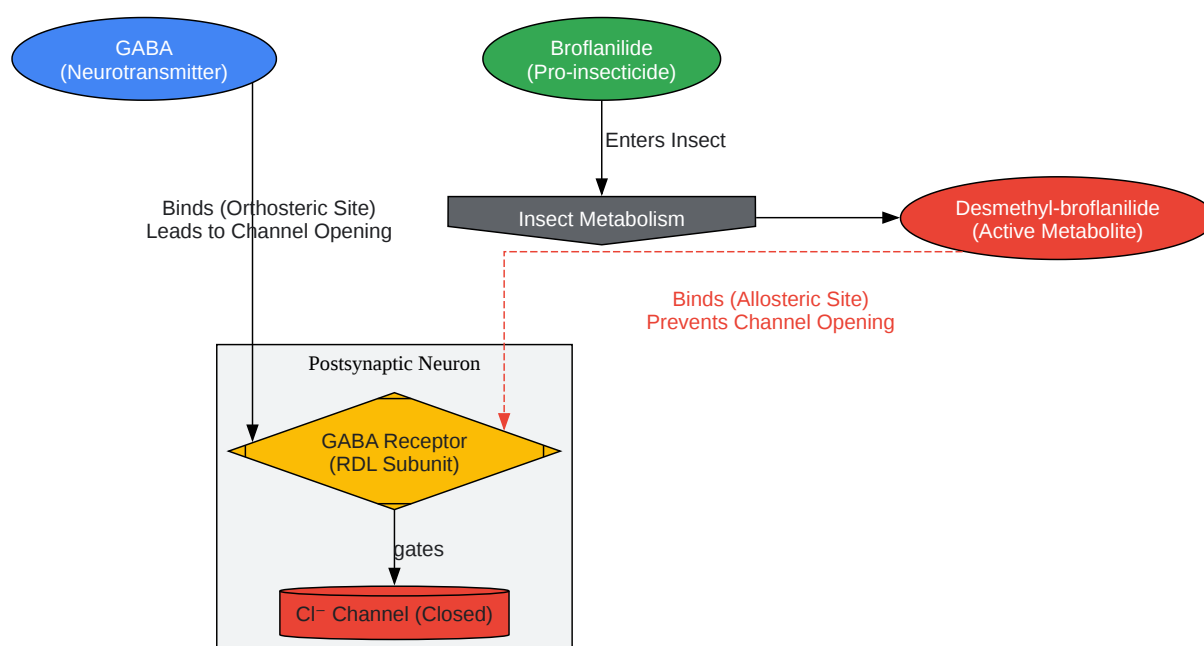
Broflanilide itself is a pro-insecticide. Within the insect's body, it undergoes metabolic N-demethylation to its active form, desmethyl-**broflanilide**. [1][4][9][11] This activation step is crucial for its insecticidal properties.

Allosteric Modulation of the GABA Receptor

The primary target of desmethyl-**broflanilide** is the insect's ionotropic GABA receptor, a ligand-gated chloride ion channel critical for inhibitory neurotransmission.[1][6] Unlike GABA, which binds to the orthosteric site to open the channel, desmethyl-**broflanilide** binds to a distinct allosteric site within the receptor complex.[5][11] This binding noncompetitively antagonizes the action of GABA, preventing the influx of chloride ions.[4][6] The failure of this inhibitory signal

results in hyperexcitation of the central nervous system, leading to convulsions, paralysis, and ultimately, the death of the insect.[12][13]

The binding site for desmethyl-**broflanilide** is unique and differs from that of other GABA receptor antagonists such as phenylpyrazoles (e.g., fipronil, IRAC Group 2B) and cyclodienes (IRAC Group 2A).[1][4][7] This distinction is fundamental to **broflanilide**'s effectiveness against pests resistant to these older chemistries.[1][4] Studies suggest the binding site is located near the G336 residue in the third transmembrane domain (M3) of the insect's "Resistant to Dieldrin" (RDL) GABA receptor subunit.[1][4]



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Caption: Mechanism of action of **broflanilide**.

Quantitative Efficacy Data

Broflanilide demonstrates high efficacy across a wide range of pests. Its potency is particularly notable in its activated form against the insect GABA receptor, with high selectivity over mammalian counterparts.

Table 1: In Vitro Inhibitory Activity of Desmethyl-broflanilide

Target Receptor	Organism	IC ₅₀ (nM)	Reference(s)
RDL GABA Receptor	Spodoptera litura	1.3	[14] [15]
Human GABA-A (α1β2γ2) Receptor	Human	>3,000	[15]
Mammalian GABA-A (α1β3γ2) Receptor	Mammalian	>3,000	[15]

Table 2: Efficacy of Broflanilide Seed Treatment against Wireworms (*Agriotes obscurus*)

Treatment Rate (g [AI]/100 kg seed)	Resident Wireworm Reduction (%)	Reference(s)
5.0	81.1	[16]

Table 3: Residual Efficacy of Broflanilide (VECTRON™ T500) against *Anopheles gambiae* (Pyrethroid-Resistant)

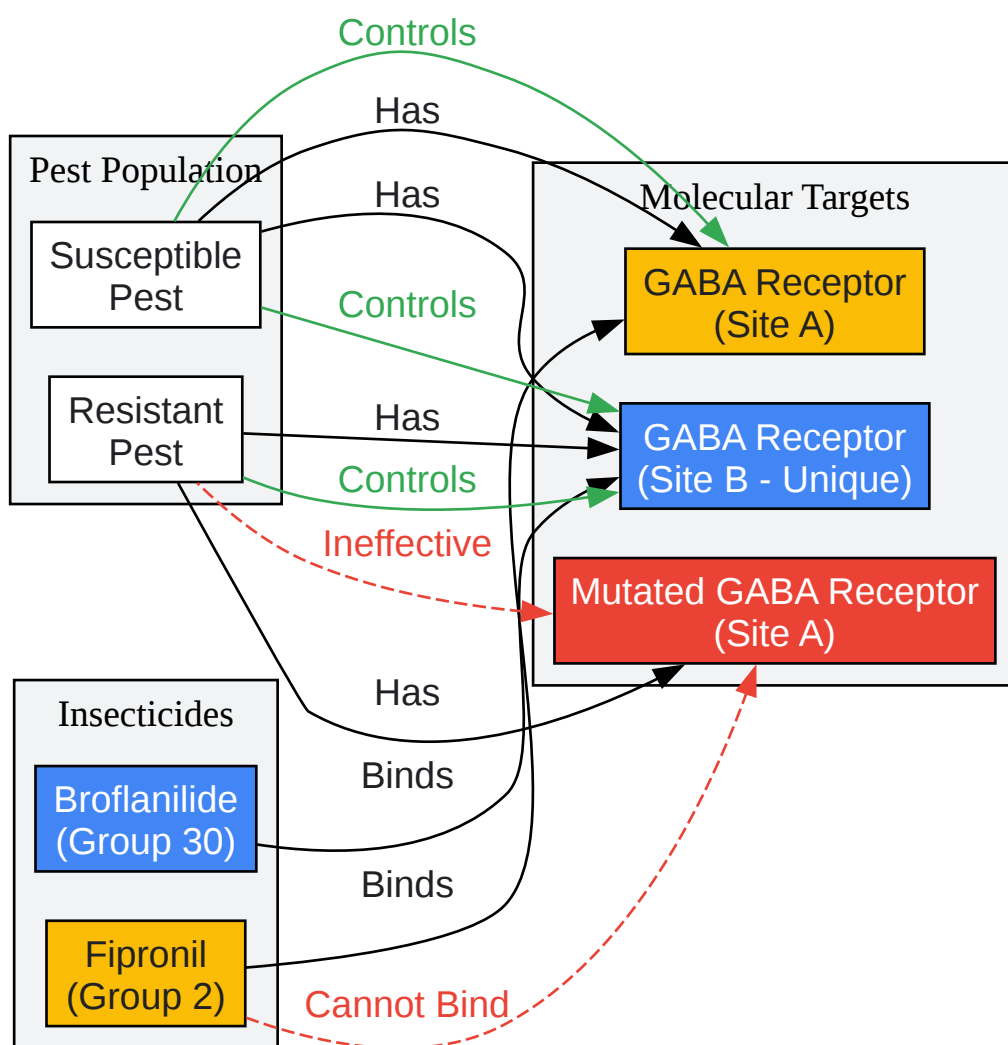
Application Rate (mg/m ²)	Surface	Duration of >80% Mortality	Reference(s)
100	Concrete	≥ 9 months	[17] [18]
200	Concrete	≥ 9 months	[17] [18]
50	Mud	~3 months	[18]
100	Mud	~3 months	[18]

Insecticide Resistance Management

A key advantage of **broflanilide** is its novel mode of action, which makes it a powerful tool for managing insect populations that are resistant to other chemical classes.

Lack of Cross-Resistance

Due to its unique binding site on the GABA receptor, **broflanilide** does not exhibit cross-resistance with insecticides that target different sites or have different modes of action.[\[2\]](#)[\[12\]](#) This has been demonstrated in multiple studies against various pest species. For instance, populations of *Spodoptera litura* with high levels of resistance to insecticides like chlorantraniliprole and metaflumizone showed no meaningful increase in resistance to **broflanilide**.[\[19\]](#) Similarly, pyrethroid-resistant strains of *Anopheles malaria* vectors remain fully susceptible to **broflanilide**.[\[20\]](#)[\[21\]](#)



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Caption: Broflanilide's utility in overcoming target-site resistance.

Table 4: Cross-Resistance Profile of Broflanilide

Pest Species	Resistant Strain To	Resistance Ratio (RR) to Broflanilide	Conclusion	Reference(s)
Spodoptera litura	Metaflumizone (RR: 80)	3.3	No cross-resistance	[19]
Spodoptera litura	Chlorantraniliprole (RR: 86)	3.3	No cross-resistance	[19]
Anopheles gambiae	Pyrethroids, Dieldrin	0.6 - 1.2	No cross-resistance	[20]

Key Experimental Protocols

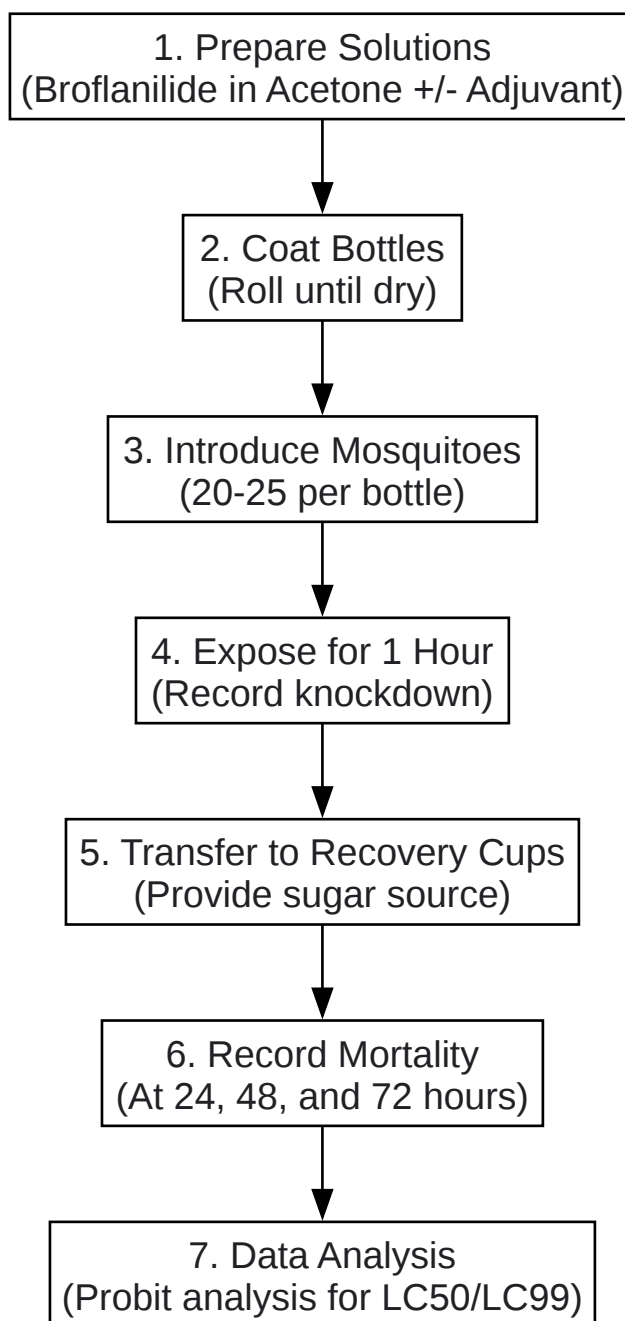
Standardized methodologies are essential for evaluating the efficacy and resistance profile of insecticides like **broflanilide**.

WHO Bottle Bioassay for Susceptibility Testing

This method is used to determine the lethal concentrations (LC₅₀/LC₉₉) and establish discriminating concentrations for monitoring pest susceptibility, particularly for disease vectors like mosquitoes.

- Preparation: 250 ml glass bottles are coated internally with a solution of technical grade **broflanilide** dissolved in acetone. An adjuvant (e.g., Mero® at 500-800 ppm) may be required to ensure bioavailability.[20][22] Control bottles are treated with acetone and adjuvant only. Bottles are left to dry completely.
- Exposure: Cohorts of 20-25 non-blood-fed female mosquitoes (2-5 days old) are introduced into each bottle.[20]
- Observation: Mosquitoes are exposed for a fixed period (typically 1 hour). Knockdown is recorded at the end of the exposure period.
- Post-Exposure: Mosquitoes are transferred to clean holding tubes with access to a sugar solution. Mortality is recorded at 24, 48, and 72-hour intervals post-exposure, as **broflanilide** can exhibit a delayed effect.[20][22]

- Analysis: Data from multiple concentrations are analyzed using probit analysis to calculate LC_{50} and LC_{99} values. The discriminating concentration is often defined as double the LC_{99} of a known susceptible strain.[20]



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Caption: Experimental workflow for the WHO bottle bioassay.

Leaf-Dip Bioassay for Lepidopteran Larvae

This protocol is commonly used to assess the toxicity of insecticides to chewing insect larvae.

- Preparation: Working concentrations of **broflanilide** are prepared by diluting an analytical standard in water, often with a solvent like DMSO and a surfactant (e.g., 0.1% Triton X-100). [\[19\]](#)
- Treatment: Leaf discs (e.g., cabbage, 4.5 cm diameter) are cut and dipped into the test solution for approximately 20 seconds.[\[19\]](#) Control discs are dipped in a solution containing only the solvent and surfactant. The discs are allowed to air dry.
- Exposure: The treated leaf disc is placed in a petri dish, and a single larva (e.g., third-instar *S. litura*) is introduced.
- Observation: Mortality is assessed at specified time points (e.g., 24, 48, 72 hours).
- Analysis: Log-probit or log-logistic models are used to determine the dose-response relationship and calculate LC₅₀ values.

Cone Bioassay for Residual Efficacy

This method evaluates the residual performance of an insecticide applied to various surfaces, crucial for indoor residual spraying (IRS) programs.

- Preparation: Test surfaces (e.g., cement, mud blocks) are sprayed with a formulated version of **broflanilide** at a specific application rate (e.g., 100 mg of active ingredient per m²).[\[23\]](#)
- Exposure: At set intervals post-application (e.g., monthly), WHO plastic cones are fixed to the treated surface. A cohort of insects (e.g., 10 female mosquitoes) is introduced into each cone for a fixed exposure time (e.g., 30 minutes).[\[23\]](#)
- Post-Exposure: The mosquitoes are removed from the cones and transferred to holding cups with a sugar source.
- Observation: Mortality is recorded at 24, 48, and 72 hours post-exposure. A treatment is typically considered effective if it induces ≥80% mortality.[\[18\]](#)

Ecotoxicology Profile

Understanding the impact on non-target organisms is critical. Studies on **broflanilide** indicate a favorable profile in some areas, though its persistence warrants consideration.

Table 5: Ecotoxicological Data for Broflanilide

Organism	Endpoint	Value	Conclusion	Reference(s)
Zebrafish (Danio rerio)	96-hour LC ₅₀	>10 mg/L	Low acute toxicity to fish	[24] [25]
Zebrafish (Danio rerio)	BCF (steady state)	10.0 - 69.4	Medium bioconcentration potential	[24] [25]
Soil	Field DT ₅₀	26 - 182 days	Can be persistent in soil systems	[9]

While acute toxicity to zebrafish is low, **broflanilide** can bioaccumulate, and its active metabolite may affect detoxification enzymes like Cytochrome P450s and Glutathione-S-transferases (GST).[\[24\]](#)

Conclusion

Broflanilide represents a significant innovation in chemical pest control. As the first member of IRAC Group 30, its novel mode of action as an allosteric modulator of the insect GABA receptor provides a much-needed solution for controlling a broad spectrum of damaging pests. Crucially, its lack of cross-resistance with existing insecticide classes makes it an invaluable tool for insecticide resistance management programs. The comprehensive data on its efficacy, combined with a unique molecular target, positions **broflanilide** as a cornerstone chemistry for integrated pest management strategies for the foreseeable future.

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